molecular formula C8H7N3O B1354610 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 74420-16-9

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No. B1354610
CAS RN: 74420-16-9
M. Wt: 161.16 g/mol
InChI Key: CQZYCDBHEULOFD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound . It has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . This receptor plays a crucial role in various types of tumors, making it an attractive target for cancer therapy .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the introduction of a group that can provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-Pyrrolo[2,3-b]pyridine ring. This is done to form a hydrogen bond with G485, which improves the activity . A series of these derivatives have been synthesized and confirmed by FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide consists of a pyrrolopyridine core. The 5-position of the 1H-Pyrrolo[2,3-b]pyridine is close to G485, which is why a group that can provide a hydrogen bond acceptor of suitable size is introduced into this position .


Chemical Reactions Analysis

The 1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions. For instance, they have been found to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives can be confirmed by various methods such as FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide: Scientific Research Applications

Immunomodulation: This compound has been studied for its potential as an immunomodulator, particularly targeting Janus kinases (JAK3), which play crucial roles in inflammatory and immune mediators. It shows promise for treating immune diseases and conditions related to organ transplantation .

FGFR Inhibition: Another application is as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are involved in various biological processes including cell growth, invasiveness, and angiogenesis. The derivatives of this compound have been synthesized and evaluated for their effectiveness against FGFR .

Mechanism of Action

Target of Action

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide inhibits this process, thereby disrupting the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is involved in various biological processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

This suggests that it could have beneficial pharmacokinetic properties, potentially improving its bioavailability .

Result of Action

In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Future Directions

The research on 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and its derivatives is ongoing, with a focus on developing them as FGFR inhibitors for cancer therapy . These compounds are also being studied as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation . Furthermore, they are being investigated as FLT3 inhibitors for the treatment of acute myeloid leukemia .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZYCDBHEULOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505535
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide

CAS RN

74420-16-9
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-cyano-7-azaindole (3 g, 20.98 mmol) in concentrated sulfuric acid (50 mL) was stirred at room temperature for 1 h. The solution was slowly poured into ice and basified with concentrated NH4OH. The solution was concentrated under reduced pressure to produce brown residue which was extracted with acetone (4×100 mL). The organic extracts were dried and concentrated under reduced pressure to give title compound as a brown solid (3 g, 91%); Mass Spec.; MS 162 (M+1); 1H NMR (DMSO-d6; 500 MHz) 8.44(dd,1H),8.25(dd,1H), 8.14(s,1H), 7.45(brs,1H), 7.15(dd, 1H), 6.89(brs,1H).
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives interesting for anticancer therapy?

A: Research suggests that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide demonstrate promising interactions with human Aurora B kinase. [, ] This enzyme plays a crucial role in cell division, and its dysregulation is linked to cancer development. [] By inhibiting Aurora B kinase, these compounds could potentially disrupt cancer cell growth and proliferation.

Q2: How does the structure of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives influence their activity against Aurora B kinase?

A: Computational studies utilizing molecular docking and pharmacophore modeling have provided insights into the structure-activity relationship. [, ] For instance, compound C13 (N-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) displayed a high binding affinity to Aurora B kinase. [, ] These studies highlight the importance of specific substituents and their spatial arrangement for potent inhibitory activity.

Q3: Beyond anticancer potential, have 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives been explored in other contexts?

A: Yes, several 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives have been identified in seized materials as novel psychoactive substances (NPS). [, ] These synthetic cannabinoids, including NNL-1, NNL-3, and 5F-AKB-48-7N, highlight the diverse applications and potential risks associated with this chemical class. [, ]

Q4: What analytical techniques have been employed to characterize and identify these compounds?

A4: Researchers have utilized a combination of advanced analytical techniques to study 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives. These include:

  • Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique enables the separation and identification of compounds based on their mass-to-charge ratio, providing structural information. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds based on their retention time and mass spectra, offering valuable insights into their chemical structure. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information by analyzing the magnetic properties of atomic nuclei, aiding in the identification and characterization of novel compounds. [, ]

Q5: What are the potential implications of discovering new synthetic cannabinoids like those derived from 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide?

A: The emergence of novel synthetic cannabinoids presents significant challenges for public health and forensic investigations. [, ] Their unpredictable pharmacological effects and potential for abuse necessitate continuous monitoring and development of analytical methods for detection and identification in biological and seized samples. [, ]

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